BenchChemオンラインストアへようこそ!

2,3,7,9-Tetramethylbenzo[b][1,8]naphthyridin-5-amine

RNA Polymerase I Nucleolar Stress Regioisomer SAR

2,3,7,9-Tetramethylbenzo[b][1,8]naphthyridin-5-amine (CAS 510710-87-9) is a synthetic tetra-methyl-substituted benzo[b][1,8]naphthyridin-5-amine with the molecular formula C₁₆H₁₇N₃ and a molecular weight of 251.33 g/mol. This compound belongs to the benzonaphthyridine chemical class, several members of which—most notably BMH-22 (the 2,4,7,9-tetramethyl positional isomer)—have been characterized as RNA polymerase I (Pol I) transcription inhibitors that induce nucleolar stress and exhibit anticancer activity across multiple tumour types.

Molecular Formula C16H17N3
Molecular Weight 251.33 g/mol
Cat. No. B15066265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,7,9-Tetramethylbenzo[b][1,8]naphthyridin-5-amine
Molecular FormulaC16H17N3
Molecular Weight251.33 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)C(=C3C=C(C(=NC3=N2)C)C)N)C
InChIInChI=1S/C16H17N3/c1-8-5-10(3)15-12(6-8)14(17)13-7-9(2)11(4)18-16(13)19-15/h5-7H,1-4H3,(H2,17,18,19)
InChIKeySOTGJZHAXJTVBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,7,9-Tetramethylbenzo[b][1,8]naphthyridin-5-amine: A Positionally Distinct Member of the Benzonaphthyridine Class for Nucleolar Stress Research


2,3,7,9-Tetramethylbenzo[b][1,8]naphthyridin-5-amine (CAS 510710-87-9) is a synthetic tetra-methyl-substituted benzo[b][1,8]naphthyridin-5-amine with the molecular formula C₁₆H₁₇N₃ and a molecular weight of 251.33 g/mol . This compound belongs to the benzonaphthyridine chemical class, several members of which—most notably BMH-22 (the 2,4,7,9-tetramethyl positional isomer)—have been characterized as RNA polymerase I (Pol I) transcription inhibitors that induce nucleolar stress and exhibit anticancer activity across multiple tumour types . The defining structural feature of this compound is its 2,3-dimethyl substitution pattern on the benzo-fused ring, which distinguishes it from the more extensively studied 2,4-dimethyl positional isomer BMH-22 and from other methylated congeners such as BMH-23 and the trimethyl variant 2,4,9-trimethylbenzo[b][1,8]naphthyridin-5-amine .

Why 2,3,7,9-Tetramethylbenzo[b][1,8]naphthyridin-5-amine Cannot Be Assumed Interchangeable with BMH-22 or Other Methyl-Substituted Benzonaphthyridines


The Peltonen et al. (2014) study explicitly demonstrated that the biological activity of the BMH-series benzonaphthyridines is 'chemically constrained'—testing of closely related analogues revealed that even minor alterations to the substitution pattern can abrogate or substantially alter Pol I inhibitory activity and nucleolar stress induction . BMH-22 (2,4,7,9-tetramethyl) differs from the target compound solely by the position of one methyl group (C-4 vs. C-3), yet this single regioisomeric change is predicted to alter the compound's electron distribution, steric profile, and hydrogen-bonding capacity at the primary amine, any of which could affect target engagement, cellular permeability, or metabolic stability . Consequently, procurement of an in-class compound such as BMH-22 or a trimethyl variant cannot be assumed to recapitulate the biological or physicochemical behaviour of 2,3,7,9-tetramethylbenzo[b][1,8]naphthyridin-5-amine without empirical validation.

Quantitative Differentiation Evidence for 2,3,7,9-Tetramethylbenzo[b][1,8]naphthyridin-5-amine vs. Closest Analogs


Regioisomeric Differentiation: 2,3-Dimethyl vs. 2,4-Dimethyl Substitution on the Benzonaphthyridine Core

The target compound (2,3,7,9-tetramethyl) is a direct regioisomer of the published Pol I inhibitor BMH-22 (2,4,7,9-tetramethyl, CAS 309726-06-5). In the Peltonen et al. (2014) SAR analysis, the authors noted that the activity of closely related analogues was chemically constrained, meaning that even minor structural modifications could abolish Pol I inhibition . While BMH-22 has an established IC₅₀ for Pol I transcription inhibition (measured via 45S rRNA precursor reduction), no published matched-assay data exist for the 2,3-isomer, representing a key knowledge gap and a research differentiation opportunity .

RNA Polymerase I Nucleolar Stress Regioisomer SAR

Vendor-Supplied Purity Benchmarking: NLT 98% vs. Typical Unspecified Research-Grade Purity

MolCore supplies 2,3,7,9-tetramethylbenzo[b][1,8]naphthyridin-5-amine with a certified purity specification of NLT 98% (HPLC) and defined storage conditions at 20°C for 2 years . This exceeds the typical purity threshold (≥95%) offered for many research-grade benzonaphthyridine analogs from general chemical suppliers, where purity is often unspecified or reported without HPLC verification .

Compound Purity Procurement Specification Quality Control

Predicted Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Profile vs. Trimethyl Congener

PubChem-computed descriptors indicate that 2,3,7,9-tetramethylbenzo[b][1,8]naphthyridin-5-amine has an XLogP3-AA of 3.6, a topological polar surface area (TPSA) of 51.8 Ų, 1 hydrogen bond donor, and 3 hydrogen bond acceptors . By comparison, the trimethyl analog 2,4,9-trimethylbenzo[b][1,8]naphthyridin-5-amine (CHEMBL1453126) has one fewer methyl group, resulting in a lower predicted logP and altered hydrogen-bonding capacity, which may affect membrane permeability and target binding kinetics . The tetramethyl substitution pattern confers increased lipophilicity relative to trimethyl variants, a parameter that influences cellular uptake and non-specific protein binding.

Lipophilicity Physicochemical Properties Drug-likeness

SAR Evidence of Chemical Constraint Within the Benzonaphthyridine Class

The Peltonen et al. (2014) study reported that 'testing of closely related analogues showed that their activities were chemically constrained' within the BMH series . This means that not all methyl-substituted benzonaphthyridines exhibit Pol I inhibitory activity. While BMH-22, BMH-23, and BMH-9 all induced nucleolar stress and RPA194 destabilization, the SAR was narrow, and the specific contribution of each methyl position (2, 3, 4, 7, or 9) to activity has not been systematically deconvoluted in the published literature. This creates a specific, testable hypothesis: that the 2,3-dimethyl pattern may confer a distinct selectivity or potency profile relative to the 2,4-dimethyl pattern of BMH-22.

Structure-Activity Relationship Benzonaphthyridine Pol I Transcription

Optimal Use Cases for 2,3,7,9-Tetramethylbenzo[b][1,8]naphthyridin-5-amine in Scientific Research and Procurement


Regioisomeric SAR Probe for Benzonaphthyridine-Based RNA Polymerase I Inhibitor Optimization

Procure this compound as a matched positional isomer control for BMH-22 (2,4,7,9-tetramethyl) in Pol I transcription assays. Direct head-to-head comparison in 45S rRNA precursor quantification, RPA194 half-life measurement, and nucleolar marker redistribution assays will isolate the contribution of the C-3 vs. C-4 methyl group to target engagement and downstream nucleolar stress. The chemically constrained SAR reported by Peltonen et al. (2014) underscores the scientific value of empirically testing this specific regioisomer .

Nucleolar Stress Pathway Dissection with an Underexplored Chemical Tool

Use this compound in p53-wild-type and p53-null cancer cell line panels to investigate whether the 2,3-dimethyl substitution pattern engages the Pol I–nucleolar stress–p53 axis in a manner distinct from BMH-22. The Peltonen study demonstrated that BMH-series compounds act independently of p53, but the specific contribution of each methyl substituent to p53-pathway activation has not been determined . This compound fills a missing entry in the SAR matrix.

High-Purity Reference Standard for Benzonaphthyridine Analytical Method Development

With a vendor-certified purity of NLT 98% (HPLC) and defined 2-year stability at 20°C, this compound is suitable as a reference standard for HPLC-MS method development, forced degradation studies, and impurity profiling of benzonaphthyridine-based lead series . The well-defined substitution pattern (C₁₆H₁₇N₃, MW 251.33) makes it an ideal calibrant for quantifying structurally related impurities in bulk synthetic batches of tetramethyl-benzonaphthyridine analogs .

Pharmacokinetic Differentiation Studies Enabled by Distinct Physicochemical Profile

The computed XLogP3-AA of 3.6 and TPSA of 51.8 Ų differentiate this compound from less lipophilic trimethyl congeners . Researchers can employ this compound in parallel artificial membrane permeability assays (PAMPA) and metabolic stability studies (e.g., human liver microsome incubation) alongside BMH-22 to quantify how the C-3 vs. C-4 methyl position affects passive permeability, intrinsic clearance, and plasma protein binding—parameters critical for prioritizing benzonaphthyridine leads for in vivo studies.

Quote Request

Request a Quote for 2,3,7,9-Tetramethylbenzo[b][1,8]naphthyridin-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.